2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid

SPPS aggregation hydrogen bonding peptide solubility

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid (CAS 856412-21-0; molecular formula C22H23NO4; MW 365.42) is an Fmoc-protected, Nα-methylated non-canonical amino acid featuring a terminal alkene on a three-methylene side-chain spacer (homoallylglycine scaffold). The (2S) stereochemistry is compatible with standard Fmoc-SPPS protocols.

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
Cat. No. B12508007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCN(C(CCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H23NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3,5-12,19-20H,1,4,13-14H2,2H3,(H,24,25)
InChIKeyWEIZUZAGVKXOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid (CAS 856412-21-0): Fmoc-N-Methyl-Homoallylglycine Procurement Benchmark


2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid (CAS 856412-21-0; molecular formula C22H23NO4; MW 365.42) is an Fmoc-protected, Nα-methylated non-canonical amino acid featuring a terminal alkene on a three-methylene side-chain spacer (homoallylglycine scaffold) . The (2S) stereochemistry is compatible with standard Fmoc-SPPS protocols . Computationally, the compound possesses 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 8 rotatable bonds, with a predicted density of 1.208 ± 0.06 g/cm³ and boiling point of 549.3 ± 39.0 °C . The terminal alkene enables olefin cross-metathesis and ring-closing metathesis (RCM) for stapled-peptide and macrocycle construction, while the N-methyl substituent eliminates one backbone hydrogen bond donor, modulates amide cis/trans equilibria, and increases lipophilicity relative to its non-methylated Fmoc-homoallylglycine counterpart [1]. These combined features distinguish this building block from both the non-methylated analog (Fmoc-L-homoallylglycine, CAS 851909-08-5) and shorter-chain N-methylated alkene amino acids such as Fmoc-N-methyl-allylglycine.

Why Fmoc-N-Methyl-Homoallylglycine Cannot Be Substituted with Standard Fmoc-Alkene Amino Acids


Simple substitution of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid with Fmoc-L-homoallylglycine (non-methylated, CAS 851909-08-5) or Fmoc-N-methyl-allylglycine (shorter chain) fails because each analog alters a critical molecular parameter that independently governs the downstream peptide's conformational space, membrane permeability, and synthetic accessibility. Replacing the N-methylated residue with its non-methylated counterpart reintroduces an amide NH hydrogen bond donor (2 HBD vs. 1 HBD), increasing the risk of interchain aggregation during SPPS and reducing the lipophilicity of the resulting peptide, which has been shown across a panel of N-methylated amino acid derivatives to uniformly elevate clogP values relative to native species [1]. Conversely, shortening the alkene tether from three to one methylene spacer (i.e., switching to Fmoc-N-methyl-allylglycine) alters the accessible macrocycle ring sizes in RCM, as homoallylglycine and allylglycine yield different ring-closing metathesis outcomes in systematic macrocycle studies [2]. The simultaneous presence of both the N-methyl group and the homoallyl side chain in a single building block is the differentiating factor that generic substitution cannot replicate.

Quantitative Differentiation Evidence for 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic Acid Procurement Decisions


Hydrogen Bond Donor Count: N-Methylated Target (1 HBD) vs. Non-Methylated Fmoc-L-Homoallylglycine (2 HBD)

The target compound (CAS 856412-21-0) carries an Nα-methyl group that replaces the secondary amide NH with a tertiary amide N-CH3, reducing the hydrogen bond donor (HBD) count from 2 to 1 relative to its direct non-methylated comparator Fmoc-L-homoallylglycine (CAS 851909-08-5), which retains the carbamate NH and the carboxylic acid OH as two HBDs [1]. This reduction in HBD count is structurally verifiable from computed properties: the non-methylated comparator registers 2 HBDs (AngeneChemical/XLogP3 datasheet), while the N-methylated target registers 1 HBD (Chem960 computed properties) . Elimination of the backbone NH hydrogen bond donor disrupts interchain β-sheet-type aggregation during solid-phase peptide synthesis, which is a documented benefit of N-methylation for difficult peptide sequences [2].

SPPS aggregation hydrogen bonding peptide solubility

Lipophilicity Enhancement: N-Methylation Increases clogP Across All Studied Amino Acid Classes

A systematic DFT study by Rauf et al. (2015, Org. Biomol. Chem.) demonstrated that N-methylation uniformly increases the calculated logP (clogP) of mono-amino acid derivatives Ac-X-OMe across all ten studied amino acid types (Gly, Val, Leu, Ile, Phe, Met, Cys, Ser, Asp, His) [1]. The non-methylated comparator Fmoc-L-homoallylglycine (CAS 851909-08-5) has an experimentally reported logP of ~3.91 and a computed XLogP3 of 4.2 . While no experimentally determined logP for the N-methylated target compound has been published, the class-level clogP increase upon N-methylation—attributed to the replacement of a polar NH with a hydrophobic N-CH3 group and increased molecular polarizability—predicts a lipophilicity gain of approximately 0.3–0.8 logP units consistent with the magnitude observed across the Rauf et al. panel [1]. This increased lipophilicity is a key parameter for passive membrane permeability of peptide macrocycles, as reviewed extensively in the context of N-methylated cyclic peptide drug design [2].

lipophilicity membrane permeability N-methylation clogP

Cis/Trans Amide Rotational Barrier: N-Methylation Lowers Activation Energy Across All Studied Amino Acids

The Rauf et al. (2015) DFT study established that the calculated amide cis/trans activation energies (EA) of all N-methylated amino acid derivatives Ac-X-OMe are lower than those of the corresponding native (non-methylated) species across the entire panel of ten amino acids [1]. This reduction in the rotational energy barrier makes the cis-amide conformation energetically more accessible in N-methylated residues. For the target compound, this means that peptides incorporating Fmoc-N-methyl-homoallylglycine exhibit increased cis-amide population relative to those built with non-methylated Fmoc-homoallylglycine. The chromatographic consequence—significant HPLC peak broadening due to cis/trans isomerism on the RP-HPLC timescale—has been experimentally documented for N-methylated peptides and used as a diagnostic for N-methyl incorporation [2]. This altered conformational landscape is exploited in the design of N-methylated cyclic peptides where cis-amide bonds contribute to turn stabilization and unique bioactive conformations [3].

amide conformation cis/trans isomerization peptide backbone DFT

Olefin Metathesis: Homoallylglycine Scaffold Yields 43–66% Cross-Metathesis and Enables 9- and 10-Membered RCM Macrocycles vs. 8-Membered from Allylglycine

The homoallylglycine scaffold (three-methylene spacer between Cα and terminal alkene), common to both the target compound and its non-methylated comparator, has been quantitatively characterized for olefin metathesis by Gibson and co-workers: cross-metathesis of protected homoallylglycine derivatives with aryl-substituted alkenes using (Cy3P)2Cl2Ru=CHPh (5 mol%) proceeds in 43–55% yield, while reactions with alkyl-substituted alkenes achieve 55–66% yield [1][2]. In contrast, allylglycine (one-methylene spacer) yields are lower with alkyl substrates, and vinylglycine/dehydroalanine derivatives were reported as 'non-viable' under identical conditions [2]. In ring-closing metathesis (RCM), the systematic macrocycle study by Kaul, Surprenant, and Lubell (2005) demonstrated that homoallylglycine building blocks enable the formation of 9- and 10-membered cyclic dipeptide lactams with trans-amide and trans-olefin geometry, whereas allylglycine is required for 8-membered rings with cis-amide/cis-olefin geometry [3]. The target compound uniquely combines this homoallyl chain length with N-methylation on the same residue, allowing the alkene to participate in metathesis while the N-methyl modulates the amide geometry of the resulting macrocycle—a dual control not available from either Fmoc-homoallylglycine (no N-methyl) or Fmoc-N-methyl-allylglycine (shorter chain).

olefin cross-metathesis ring-closing metathesis macrocyclic peptide homoallylglycine

Proteolytic Stability and Membrane Permeability: N-Methylation Shields the Peptide Bond and Reduces H-Bonding Capacity in Derived Cyclic Peptides

N-methylation of the peptide backbone is a well-established strategy for enhancing both proteolytic stability and passive membrane permeability of cyclic peptides, as comprehensively reviewed by Wang and Craik (Mar. Drugs, 2021) [1]. The mechanism is twofold: (i) the N-methyl group sterically shields the adjacent carbonyl from protease active sites, and (ii) elimination of the amide NH reduces the peptide's hydrogen-bonding capacity, decreasing the desolvation penalty for membrane crossing. Quantitative PAMPA data for N-methylated cyclic peptides demonstrate that increasing the number of N-methylated residues correlates with increased passive permeability, as shown in a systematic study of cyclic hexapeptide permeability where N-methylation shifted Papp values by over an order of magnitude [2]. A computational study by Rauf et al. (2015) confirmed that N-methylation also increases aqueous solubility (ΔGsolv becomes more negative) alongside lipophilicity, resolving the apparent paradox that N-methylated peptides can be simultaneously more lipophilic and more water-soluble due to increased polarizability and dipole moment [3]. For the target compound, the Nα-methyl group confers these advantages at the specific residue position where it is incorporated, whereas the non-methylated analog Fmoc-L-homoallylglycine retains the protease-susceptible NH and full H-bond donor capacity, and generates peptides with lower passive permeability.

protease resistance membrane permeability N-methylated peptides PAMPA

High-Value Application Scenarios for 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic Acid in Peptide Discovery and Chemical Biology


N-Methylated Hydrocarbon-Stapled Peptides Targeting Intracellular Protein-Protein Interactions

The combination of a terminal alkene (for Grubbs-catalyzed olefin metathesis stapling) and backbone N-methylation in a single residue makes this building block uniquely suited for constructing all-hydrocarbon stapled peptides with enhanced membrane permeability [1]. In a typical i,i+4 or i,i+7 stapling design, the homoallyl tether (three methylene spacer) provides sufficient reach for cross-link formation while the N-methyl group at the stapled position simultaneously reduces the peptide's hydrogen-bonding capacity, lowering the desolvation penalty during passive membrane crossing—a property directly linked to the HBD reduction from 2 to 1 documented in Section 3, Evidence Item 1. The DFT-validated increase in lipophilicity upon N-methylation (Section 3, Evidence Item 2) further supports the use of this building block over non-methylated Fmoc-homoallylglycine in permeability-optimized stapled peptide libraries [2].

Conformationally Constrained Macrocyclic Peptides with Tunable cis/trans Amide Geometry

Peptide macrocyclization via ring-closing metathesis of homoallylglycine residues enables the systematic construction of 9- and 10-membered rings with trans-amide geometry, as established by Kaul et al. (J. Org. Chem. 2005) [3]. The N-methyl group on the target compound adds a second level of conformational control: by lowering the cis/trans amide rotational barrier (Section 3, Evidence Item 3), it increases the population of cis-amide conformers at the N-methylated position, thereby enabling macrocycles with mixed cis/trans amide character that are inaccessible from non-methylated building blocks. This dual-control scenario—alkene chain length dictating ring size and olefin geometry, N-methylation dictating amide geometry—is a design principle applicable to β-turn mimetics and PPI inhibitors requiring precise spatial presentation of side chains [3].

Protease-Resistant Peptide Lead Optimization with Reduced On-Resin Aggregation During SPPS

Incorporation of Fmoc-N-methyl-homoallylglycine into peptide sequences at protease-susceptible positions provides steric shielding of the adjacent scissile amide bond (Section 3, Evidence Item 5), and the elimination of the backbone NH hydrogen bond donor reduces interchain aggregation during solid-phase synthesis—a documented challenge for hydrophobic peptide sequences [4]. The 1 HBD count of the target compound (vs. 2 for non-methylated comparator) is a directly measurable structural parameter that correlates with reduced on-resin β-sheet aggregation, which in turn improves coupling efficiency at downstream residues and increases the crude purity of the final peptide. This combination of synthetic tractability and enhanced metabolic stability makes the compound a rational choice for lead optimization campaigns where both SPPS manufacturability and plasma half-life are decision-critical metrics [5].

DNA-Encoded Library (DEL) and High-Throughput Screening-Compatible Building Block Collections

The orthogonality of the Fmoc protecting group (base-labile) to acid-labile side-chain protecting groups, combined with the functional handle provided by the terminal alkene, positions this compound as a versatile building block for constructing DNA-encoded libraries of peptide macrocycles [6]. The N-methyl group increases the three-dimensional structural diversity of the library by enabling conformations unavailable to standard amino acids (Section 3, Evidence Item 3), while the homoallyl side chain provides a chemical handle for on-DNA olefin metathesis to generate cyclic topologies. In DEL procurement, where maximizing structural diversity per synthesis cycle is paramount, this single building block delivers two orthogonal diversity elements (N-methylation and alkene functionality) that would otherwise require two separate non-canonical amino acid incorporations, thereby increasing scaffold efficiency and reducing synthesis cost per library member.

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